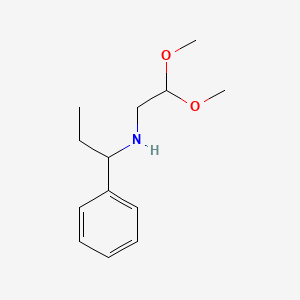![molecular formula C12H18N4O4 B1465234 Methyl-1-[1-(tert-Butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-carboxylat CAS No. 1306604-14-7](/img/structure/B1465234.png)
Methyl-1-[1-(tert-Butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-carboxylat
Übersicht
Beschreibung
Methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate, commonly known as MTA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MTA is a derivative of azetidine, a cyclic four-membered nitrogen-containing compound, and triazole, a five-membered heterocyclic compound containing nitrogen and carbon atoms.
Wissenschaftliche Forschungsanwendungen
Heterozyklische Aminosäure
Diese Verbindung ist eine neu funktionalisierte heterozyklische Aminosäure . Sie wurde über eine [3+2]-Cycloaddition erhalten . Die Struktur des neuartigen 1,3-Selenazols wurde durch detaillierte 1H-, 13C-, 15N- und 77Se-NMR-spektroskopische Experimente, HRMS und Elementaranalyse bestätigt .
PROTAC-Entwicklung
Die Verbindung ist als starrer Linker in der PROTAC-Entwicklung (Proteolysis Targeting Chimeras) für den gezielten Proteinabbau nützlich . Die Integration von Starrheit in den Linkerbereich bifunktionaler Proteinabbauer kann die 3D-Orientierung des Abbauers und damit die Bildung des ternären Komplexes beeinflussen .
Chemische Konjugate
Sie kann auch bei der Entwicklung chemischer Konjugate eingesetzt werden . Dies sind Verbindungen, die zwei oder mehr Pharmakophore in einem einzigen Molekül kombinieren, was zu verstärkten therapeutischen Wirkungen führen kann.
Antibakterielle Eigenschaften
Es wurde festgestellt, dass Verbindungen, die von 1,2,4-Triazolen abgeleitet sind, einschließlich dieser Verbindung, antimikrobielle Eigenschaften besitzen .
Antibakterielle Eigenschaften
Diese Verbindungen weisen auch antibakterielle Eigenschaften auf , was sie potenziell für die Behandlung bakterieller Infektionen nützlich macht.
Antifungalmittel
Sie wurden als humanes Antimykotikum verwendet , das zur Behandlung von Pilzinfektionen beim Menschen eingesetzt werden kann.
Antikrebsmittel
Diese Verbindungen wurden als Antikrebsmittel untersucht , die möglicherweise neue Wege für die Krebsbehandlung eröffnen.
Landwirtschaftliche Anwendungen
Im Bereich der Landwirtschaft wurden diese Verbindungen als potente Fungizide, Herbizide und Insektizide eingesetzt .
Wirkmechanismus
Target of Action
Methyl 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is primarily used as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of this compound are therefore the proteins that are intended for degradation .
Mode of Action
The compound interacts with its targets by forming a ternary complex with the target protein and the E3 ubiquitin ligase . The rigidity of the linker, provided by Methyl 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate, can impact the 3D orientation of the degrader and thus the formation of this ternary complex .
Biochemical Pathways
The biochemical pathways affected by Methyl 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate are those involving the target proteins. By tagging these proteins for degradation, the compound can disrupt the pathways in which they are involved . The downstream effects of this disruption would depend on the specific roles of the target proteins.
Result of Action
The molecular and cellular effects of Methyl 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate’s action would be the degradation of the target proteins . This could result in a variety of effects, depending on the functions of these proteins.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate. For example, the compound should be stored at a temperature of 2-8°C . Other factors, such as pH and the presence of other chemicals, could also potentially affect the compound’s action.
Eigenschaften
IUPAC Name |
methyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-12(2,3)20-11(18)15-5-8(6-15)16-7-9(13-14-16)10(17)19-4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDYBCCGNZVZSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=C(N=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465156.png)





![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465166.png)


